Benzo[d]isothiazole-7-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]isothiazole-7-carbonitrile is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the isothiazole family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazole-7-carbonitrile typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common method includes the reaction of 2-aminobenzonitrile with sulfur-containing reagents under specific conditions to form the isothiazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[d]isothiazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Benzo[d]isothiazole-7-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzo[d]isothiazole-7-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins . The exact pathways and targets depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]isothiazole: Lacks the nitrile group but shares the core isothiazole structure.
Benzo[d]imidazo[2,1-b]thiazole: Contains an additional nitrogen atom in the ring structure.
Benzo[d]oxazole: Contains an oxygen atom instead of sulfur in the ring structure.
Uniqueness
Benzo[d]isothiazole-7-carbonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and potential for forming diverse chemical derivatives. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H4N2S |
---|---|
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
1,2-benzothiazole-7-carbonitrile |
InChI |
InChI=1S/C8H4N2S/c9-4-6-2-1-3-7-5-10-11-8(6)7/h1-3,5H |
InChI-Schlüssel |
QZXAAGGBCNBYBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C#N)SN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.